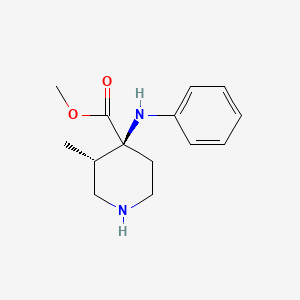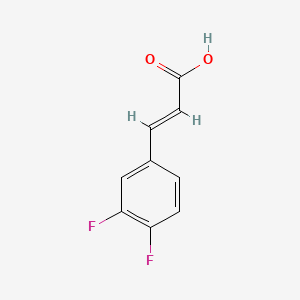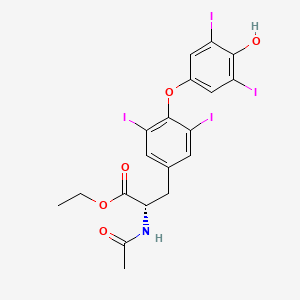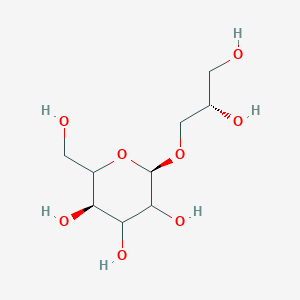
cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester: is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenylamino group and a carboxylic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines, which is stereospecific and yields cis-3-methyl-4-phenylpiperidines . Hydrogenolysis of 1-t-3-dimethyl-4-r-hydroxy-4-phenylpiperidine by Raney nickel also produces a cis product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of high-purity reagents and controlled reaction conditions is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenylamino group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties explores its potential therapeutic uses.
Industry: It may be used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
cis-3-Methyl-4-octanolide:
3-Methyl-4-phenylpiperidines: These compounds have a similar piperidine ring structure but differ in their substituents and stereochemistry.
Uniqueness: cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (3S,4S)-4-anilino-3-methylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3/t11-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYCOHQKAGCQAR-FZMZJTMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@]1(C(=O)OC)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)



